Cas no 1400864-80-3 (rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate)

Technical Introduction: rac-Methyl (3R,4R)-3-methylpiperidine-4-carboxylate is a chiral piperidine derivative with a methyl ester functional group at the 4-position and a methyl substituent at the 3-position. Its stereochemistry, defined by the (3R,4R) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The ester moiety enhances reactivity for further derivatization, while the rigid piperidine scaffold contributes to its utility in designing bioactive compounds. This compound is particularly relevant in medicinal chemistry for the development of chiral ligands or pharmacophores. High stereochemical purity and structural versatility underscore its advantages in precision synthesis and drug discovery.
rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate structure
1400864-80-3 structure
Product Name:rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate
CAS No:1400864-80-3
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD30347889
CID:5238471
PubChem ID:14869356
Update Time:2025-10-28

rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylic acid, 3-methyl-, methyl ester, (3R,4R)-
    • rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate
    • MDL: MFCD30347889
    • Inchi: 1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
    • InChI Key: BSPJTLUXMCHYGU-NKWVEPMBSA-N
    • SMILES: N1CC[C@@H](C(OC)=O)[C@@H](C)C1

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Additional information on rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate

rac-Methyl (3R,4R)-3-Methylpiperidine-4-Carboxylate (CAS 1400864-80-3): A Versatile Chiral Building Block in Modern Organic Synthesis

The rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate (CAS 1400864-80-3) represents an important class of chiral piperidine derivatives that has gained significant attention in pharmaceutical research and asymmetric synthesis. This methylpiperidine carboxylate compound serves as a valuable chiral building block for the construction of complex molecular architectures, particularly in the development of bioactive molecules and drug candidates.

Chemically classified as a piperidine carboxylate ester, this compound features a stereogenic center at both the 3- and 4-positions of the piperidine ring, making it particularly useful for stereoselective synthesis. The methyl ester group at the 4-position provides an excellent handle for further synthetic transformations, while the 3-methyl substituent introduces additional steric and electronic effects that can influence the compound's reactivity and biological activity.

Recent literature highlights the growing importance of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate in medicinal chemistry, where it serves as a precursor for various CNS-active compounds and enzyme inhibitors. The pharmaceutical industry has shown particular interest in this scaffold due to its structural similarity to many natural alkaloids and its potential to modulate biological targets with high specificity.

From a synthetic chemistry perspective, the compound's chiral piperidine core makes it valuable for constructing pharmacophores in drug discovery programs. Researchers have utilized this building block in the synthesis of GPCR modulators, kinase inhibitors, and various neurological agents. The presence of both basic nitrogen and ester functionality allows for diverse chemical modifications, enabling the creation of libraries of structurally related compounds for biological screening.

The physicochemical properties of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate contribute to its widespread utility. The compound typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in common organic solvents. These characteristics make it particularly suitable for solution-phase synthetic operations and combinatorial chemistry approaches.

In the context of current research trends, this compound has gained attention in the development of next-generation therapeutics targeting neurological disorders and metabolic diseases. The pharmaceutical industry's growing focus on precision medicine and personalized treatment approaches has further increased demand for high-quality chiral building blocks like rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate.

Quality control of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate typically involves analytical techniques such as chiral HPLC, GC-MS, and NMR spectroscopy to ensure proper stereochemistry and purity. The compound is generally supplied with ≥95% chemical purity and ≥98% enantiomeric excess for the specified stereoisomer, meeting the stringent requirements of pharmaceutical applications.

From a commercial perspective, the market for chiral piperidine derivatives has shown steady growth, driven by increasing R&D expenditures in the pharmaceutical sector. Suppliers of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate often provide custom synthesis services and bulk quantities to meet the diverse needs of research institutions and pharmaceutical companies.

Recent advances in asymmetric synthesis methodologies have improved the accessibility of enantiomerically pure forms of this compound, expanding its utility in drug discovery. The development of more efficient catalytic systems for the preparation of 3-substituted piperidines has significantly reduced production costs while maintaining excellent stereocontrol.

Storage and handling of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate typically require protection from moisture and oxygen, with recommended storage under inert atmosphere at low temperatures. Proper handling procedures ensure the compound's stability and prevent degradation of its stereochemical integrity over time.

The environmental and regulatory profile of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate is generally favorable, with no major restrictions reported in most jurisdictions. However, researchers should always consult current regulations and perform appropriate risk assessments before using this or any chemical compound in their work.

Looking to the future, the applications of rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate are expected to expand further as new therapeutic targets emerge and synthetic methodologies continue to advance. The compound's versatility and the pharmaceutical industry's ongoing need for novel chiral scaffolds ensure its continued relevance in organic and medicinal chemistry research.

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